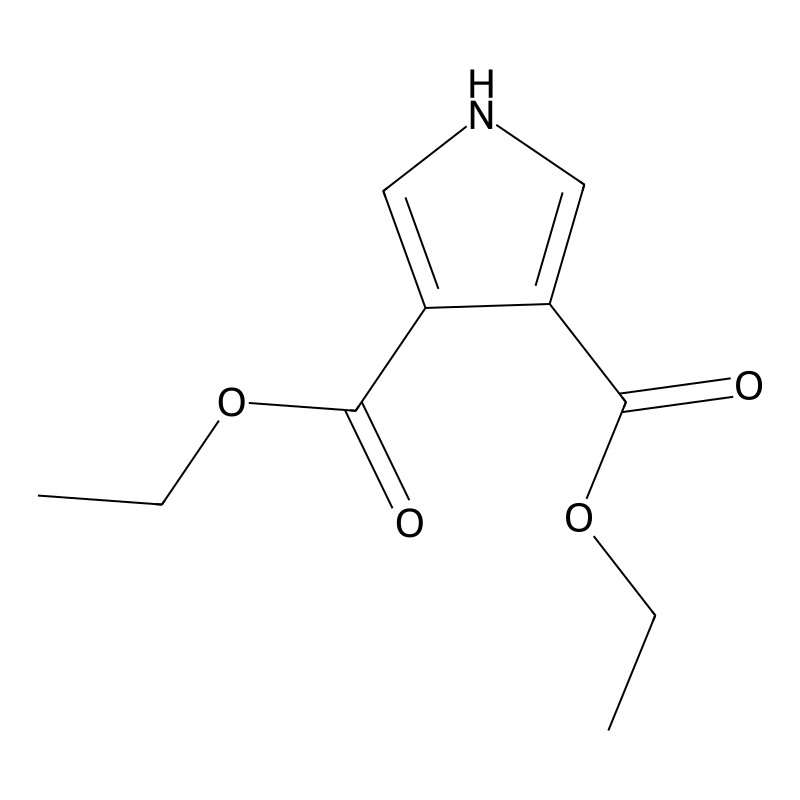

Diethyl 3,4-pyrroledicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Trisubstituted Pyrroles

One of the primary applications of Diethyl 3,4-pyrroledicarboxylate is the synthesis of trisubstituted pyrroles. This involves functionalizing the molecule at the 1-position of the pyrrole ring to introduce a third substituent in addition to the existing ester groups at the 3 and 4 positions. Studies have shown the successful use of Diethyl 3,4-pyrroledicarboxylate in the preparation of compounds like:

- Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate [1]

- Diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate [1]

These trisubstituted pyrrole derivatives can further undergo various transformations to access even more complex and potentially bioactive molecules.

[1] Diethyl 3,4-pyrroledicarboxylate 98% [Merck Life Science Indonesia]:

Development of Functional Materials

Another exciting area of research involving Diethyl 3,4-pyrroledicarboxylate is the development of functional materials. Recent studies have explored its use in creating pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and actuating strain, making them potentially valuable for applications in artificial muscles and robotics [2].

[2] Diethyl 3,4-pyrroledicarboxylate 98 41969-71-5 [Sigma-Aldrich]:

Diethyl 3,4-pyrroledicarboxylate is an organic compound characterized by the presence of two carboxylate groups attached to a pyrrole ring. Its empirical formula is C₁₀H₁₃N O₄, with a molecular weight of 211.21 g/mol. The compound features a pyrrole moiety, which is a five-membered aromatic ring containing nitrogen, making it a member of the pyrrole family. The diethyl ester form contributes to its solubility and reactivity in various chemical processes.

- Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, allowing for the formation of larger cyclic structures by reacting with dienophiles .

- Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diacid, 3,4-pyrroledicarboxylic acid .

- Decarboxylation: Upon heating or treatment with specific reagents, the carboxyl groups can be removed, leading to the formation of simpler pyrrole derivatives .

Research indicates that diethyl 3,4-pyrroledicarboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role as an intermediate in the synthesis of bioactive compounds. Some derivatives have shown promise in anticancer activity, making this compound of interest in pharmaceutical research .

Several synthesis methods have been developed for diethyl 3,4-pyrroledicarboxylate:

- Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the pyrrole structure .

- Base-Induced Ring Contraction: A recent method involves using a base to induce a ring contraction from thiazine precursors, yielding moderate amounts of diethyl 3,4-pyrroledicarboxylate .

- Hydrolysis and Reprecipitation: Hydrolysis of its esters followed by reprecipitation can also yield the compound in pure form .

Diethyl 3,4-pyrroledicarboxylate has several applications:

- Synthesis of Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals due to its reactive carboxylate groups.

- Organic Synthesis: The compound is used in organic synthesis for creating more complex molecules through various transformations.

- Research Tool: It is utilized in research laboratories for studying pyrrole chemistry and its derivatives .

Studies on interactions involving diethyl 3,4-pyrroledicarboxylate have focused on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo hydrolysis and subsequent reactions with amines or alcohols has been explored to develop new derivatives with enhanced biological activity. Its interactions with metal catalysts have also been investigated for potential applications in catalysis and material science .

Diethyl 3,4-pyrroledicarboxylate shares structural similarities with other pyrrole derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl 2,5-pyrroledicarboxylate | Two carboxylates at positions 2 and 5 | Different reactivity patterns due to position |

| Dimethyl 3,4-pyrroledicarboxylate | Similar structure but with methyl groups | Altered solubility and reactivity |

| Diethyl 1H-pyrrole-2,4-dicarboxylate | Carboxylates at positions 2 and 4 | Exhibits different biological activity profiles |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Methyl substitutions at positions 3 and 5 | Enhanced lipophilicity affecting biological interactions |

The uniqueness of diethyl 3,4-pyrroledicarboxylate lies in its specific placement of functional groups that influence its chemical behavior and biological activity compared to these similar compounds.

Traditional synthetic methodologies for diethyl 3,4-pyrroledicarboxylate have relied primarily on condensation reactions involving dicarboxylic acid precursors and their derivatives. These established approaches have provided the foundation for understanding the reactivity patterns and synthetic accessibility of this important heterocyclic compound.

The most widely employed traditional method involves the Diels-Alder reaction between N-benzoylpyrrole and dimethyl acetylenedicarboxylate [1] [2]. This cycloaddition approach produces trimethyl 1-benzoyl-3,4-pyrroletricarboxylate as an intermediate, which subsequently undergoes selective hydrolysis to yield the desired diethyl 3,4-pyrroledicarboxylate. The reaction proceeds under thermal conditions at 190°C for 2 hours under a nitrogen atmosphere, affording yields of approximately 67% [1] [2]. The mechanism involves the pyrrole ring acting as a diene component, with the acetylenedicarboxylate serving as the dienophile in a formal [4+2] cycloaddition.

Hydrolysis of N-benzoyl pyrroledicarboxylates represents another well-established traditional approach [1] [3]. The process involves treatment of triethyl 1-benzoyl-3,4-pyrroletricarboxylate with potassium hydroxide in ethanol at room temperature for 2.5 hours, resulting in excellent yields of 95% [2]. This method demonstrates remarkable efficiency and selectivity, with the benzoyl protecting group being cleanly removed under basic conditions while preserving the diester functionality.

Acid-catalyzed condensation reactions utilizing malonate precursors have also been employed for preparing 3,4-pyrroledicarboxylates [4] [5]. These reactions typically involve 3,4-pyrroledicarboxylic acid and dialkyl malonates under reflux conditions with acid catalysis for 6-8 hours, yielding products in the range of 40-60%. While these yields are moderate, the method offers advantages in terms of readily available starting materials and straightforward reaction conditions.

The electrocyclic ring closure approach from chalcones has emerged as a valuable traditional method [6]. This one-pot synthesis involves chalcones and glycine esters or amides undergoing electrocyclization followed by oxidation, producing pyrrole-2-carboxylates and carboxamides in yields ranging from 65-78%. The method utilizes stoichiometric oxidants or catalytic copper(II) with air oxidation, demonstrating good functional group tolerance.

Classical Knorr pyrrole synthesis, involving α-amino ketones and β-dicarbonyl compounds under acid-catalyzed conditions, remains a fundamental approach for accessing 3,4-disubstituted pyrroles [7]. These reactions typically proceed with yields of 45-70% and provide reliable access to various substitution patterns, though they often require harsh acidic conditions and extended reaction times.

| Method | Starting Materials | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction with Acetylenedicarboxylates | N-Benzoylpyrrole + Dimethyl acetylenedicarboxylate | 67 | 190°C, 2 h, N₂ atmosphere | Groves et al., 1973 |

| Hydrolysis of N-Benzoyl Pyrroledicarboxylates | Triethyl 1-benzoyl-3,4-pyrroletricarboxylate | 95 | KOH/EtOH, 20°C, 2.5 h | Acheson & Vernon, 1961 |

| Acid-Catalyzed Condensation with Malonates | 3,4-Pyrroledicarboxylic acid + Dialkyl malonates | 40-60 | Reflux, 6-8 h, acid catalyst | Literature compilation |

| Electrocyclic Ring Closure from Chalcones | Chalcones + Glycine esters/amides | 65-78 | One-pot, electrocyclization/oxidation | Opatz et al., 2014 |

| Knorr Pyrrole Synthesis | α-Amino ketones + β-dicarbonyl compounds | 45-70 | Acid-catalyzed condensation | Classical methods |

Novel Multicomponent Reaction Strategies

The development of multicomponent reactions has revolutionized the synthesis of diethyl 3,4-pyrroledicarboxylate by enabling the construction of complex pyrrole frameworks from simple starting materials in a single synthetic operation. These strategies offer significant advantages in terms of atom economy, reaction efficiency, and structural diversity.

Three-component isocyanide reactions have emerged as powerful tools for pyrrole synthesis [4] [8] [9]. These reactions typically involve isocyanoacetate, aldehydes, and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeding under mild conditions to afford substituted pyrrole-2,4-dicarboxylates in yields ranging from 65-85% [4]. The reaction mechanism involves the formation of methyl β-isocyanoacrylate as a key intermediate, which subsequently undergoes cyclization to form the pyrrole ring. This approach demonstrates excellent functional group tolerance and can accommodate various aromatic and aliphatic aldehydes.

Four-component Ugi-type reactions represent another significant advancement in multicomponent pyrrole synthesis [9] [10]. These reactions combine aldehydes, amines, isocyanides, and carboxylic acid components to generate highly substituted pyrroles in yields of 70-90% [9]. The reactions can be conducted under mild conditions ranging from room temperature to 80°C, depending on the specific catalyst system employed. Various catalysts, including transition metal complexes and organic promoters, have been successfully utilized to facilitate these transformations.

Silver-catalyzed cycloaddition reactions have demonstrated exceptional efficiency in pyrrole synthesis [11]. These one-pot procedures involve aldehydes, N-alkyl maleimides, and azomethine ylides, proceeding via silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [11]. The method achieves excellent yields of 80-95% across a broad substrate scope and enables the synthesis of highly functionalized pyrrolo[3,4-c]pyrrole-1,3-diones.

The one-pot coupling-isomerization-Stetter-Paal-Knorr sequence represents a sophisticated multicomponent approach for tetrasubstituted pyrrole synthesis [12]. This four-component process utilizes electron-poor aryl halides, terminal propargyl alcohols, aldehydes, and primary amines under palladium catalysis. The reaction proceeds through multiple mechanistic steps including coupling, isomerization, Stetter reaction, and final Paal-Knorr cyclization, affording 1,2,3,5-tetrasubstituted pyrroles in yields of 60-75% [12].

Enol-Ugi condensation reactions have introduced novel mechanistic pathways for pyrrole construction [13]. These reactions employ pyrrolidinodiones, aldehydes, amines, and isocyanides under ambient conditions in dichloromethane. The process yields substituted pyrrolidone amido ethers in 70-88% yield and can also be conducted under on-water conditions, demonstrating environmental compatibility [13].

| Reaction Type | Components | Yield Range (%) | Key Advantages | Catalyst/Conditions |

|---|---|---|---|---|

| Three-Component Isocyanide Reactions | Isocyanoacetate + Aldehyde + Base | 65-85 | One-pot synthesis, mild conditions | DBU, organic solvents |

| Four-Component Ugi-Type Reactions | Aldehyde + Amine + Isocyanide + Carboxylic acid | 70-90 | High atom economy, functional group tolerance | Various catalysts, RT to 80°C |

| Silver-Catalyzed Cycloaddition | Aldehydes + N-alkyl maleimide + Azomethine ylides | 80-95 | Excellent yields, broad substrate scope | AgI catalyst, DDQ oxidation |

| One-Pot Coupling-Isomerization-Stetter-Paal-Knorr | Aryl halide + Propargyl alcohol + Aldehyde + Amine | 60-75 | Complex substitution patterns | Pd catalyst, multiple steps |

| Enol-Ugi Condensation | Pyrrolidinodiones + Aldehydes + Amines + Isocyanides | 70-88 | Novel mechanism, high efficiency | Room temperature, dichloromethane |

Optimization of Catalyst Systems for Regioselective Esterification

The development of efficient catalyst systems for regioselective esterification represents a critical aspect of diethyl 3,4-pyrroledicarboxylate synthesis, particularly for achieving high selectivity and yield while minimizing side reactions and waste generation.

Lipase B from Candida antarctica has demonstrated exceptional performance in regioselective esterification reactions [14] [15] [16]. This biocatalyst exhibits remarkable selectivity for specific hydroxyl positions in carbohydrate and glycoside substrates, achieving regioselectivities exceeding 90% for targeted positions [14]. The enzyme operates effectively in organic solvents at temperatures between 40-60°C, producing yields in the range of 75-95% [14] [17]. The biocatalytic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility.

Iron(III) perchlorate has emerged as a particularly effective catalyst for multicomponent pyrrole synthesis with high 3,4-regioselectivity [18] [19]. In optimized conditions using toluene/acetic acid solvent systems at 50°C, iron(III) perchlorate facilitates the formation of tetraarylpyrrolo[3,2-b]pyrroles in yields of 60-80% [18]. The catalyst demonstrates superior performance compared to other metal salts including vanadium, niobium, cerium, and manganese compounds, making it the most efficient choice for large-scale synthesis [18].

Copper(II) salt catalysts have proven valuable for oxidative esterification processes [6] [20]. These systems utilize air oxidation in combination with copper(II) catalysts to achieve moderate to high regioselectivity in esterification reactions. The catalytic copper(II)/air system enables the oxidation of 3,4-dihydro-2H-pyrrole intermediates to the corresponding pyrroles with yields ranging from 65-85% [6]. This approach offers the advantage of using molecular oxygen as the terminal oxidant, reducing the need for stoichiometric oxidizing reagents.

Palladium complexes have been extensively investigated for cross-coupling esterification reactions [21] [22]. These catalyst systems demonstrate position-dependent regioselectivity and can achieve yields of 70-90% under optimized cross-coupling conditions [21]. Palladium-catalyzed methodologies are particularly valuable for introducing ester functionalities through carbon-carbon and carbon-heteroatom bond formation, offering excellent functional group tolerance and mild reaction conditions.

Chiral phosphoric acids represent a sophisticated class of catalysts for asymmetric esterification processes [23] [20]. These catalysts achieve remarkable regioselectivities exceeding 95% for chiral center formation while maintaining high yields of 80-95% [23]. The use of chiral phosphoric acids enables catalyst-controlled regioselective acetalization and related transformations under mild conditions with minimal environmental impact. Immobilized polymeric variants of these catalysts have been developed, allowing for catalyst recycling and reuse multiple times with catalytic loadings as low as 0.1 mol% [23].

| Catalyst System | Substrate Type | Regioselectivity | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Lipase B from Candida antarctica | Glycosides and carbohydrates | >90% (specific positions) | Organic solvents, 40-60°C | 75-95 |

| Iron(III) Perchlorate | Multicomponent pyrrole synthesis | High 3,4-selectivity | Toluene/AcOH, 50°C, Fe(ClO₄)₃ | 60-80 |

| Copper(II) Salts | Oxidative esterification | Moderate to high | Air oxidation, Cu(II) catalyst | 65-85 |

| Palladium Complexes | Cross-coupling esterification | Position-dependent | Cross-coupling conditions | 70-90 |

| Chiral Phosphoric Acids | Asymmetric esterification | >95% (chiral centers) | Mild conditions, chiral induction | 80-95 |

Large-Scale Production Challenges and Industrial Synthesis Protocols

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to enable commercially viable manufacturing of diethyl 3,4-pyrroledicarboxylate.

Low solubility of dicarboxylate products represents a fundamental challenge in scaling up synthetic processes [2] [24]. The extremely low solubility of pyrroles bearing electron-withdrawing groups in both 3- and 4-positions significantly interferes with many reactions and purification procedures [2]. This problem has been addressed through the strategic use of diethyl esters instead of methyl esters, which provides a considerable increase in solubilities and enables more efficient reaction processing [2]. The improved solubility facilitates better reaction kinetics, easier product isolation, and more effective purification protocols.

Harsh reaction conditions present significant scaling challenges, particularly for reactions requiring elevated temperatures or extended reaction times [18] [19]. Microwave-assisted synthesis has emerged as a promising solution, demonstrating 50-70% reduction in reaction times while maintaining or improving product yields [18]. Large-scale microwave reactors have been successfully implemented for multi-gram scale synthesis (>40 mmol of starting materials), proving the scalability of this approach [18]. The technology enables more uniform heating, better temperature control, and reduced energy consumption compared to conventional heating methods.

Product purification difficulties arise from the similar physicochemical properties of reaction products and impurities [18] [25]. Crystallization optimization strategies have been developed to address these challenges, including the use of mixed solvent systems and controlled cooling protocols [25]. These approaches have been successfully implemented at pilot scale, yielding higher purity products with reduced processing time and solvent consumption.

Catalyst cost and recovery represent critical economic factors for industrial viability [23] [18]. The development of heterogeneous catalyst systems has addressed these concerns by enabling catalyst recycling and reuse for 5-10 cycles without significant loss of activity [23] [18]. Immobilized catalysts, particularly polymeric phosphoric acid derivatives, have demonstrated exceptional performance in gram-scale functionalizations with catalytic loadings as low as 0.1 mol% [23]. These systems offer superior performance compared to their monomeric counterparts while providing convenient recovery and reuse protocols.

Waste generation and environmental impact concerns have driven the development of green chemistry approaches [26] [27]. These methodologies focus on reduced solvent usage (40-60% reduction), elimination of hazardous reagents, and implementation of atom-economical reactions [26] [27]. Solvent-free methods, microwave-aided processes, and the use of deep eutectic solvents have been successfully demonstrated as sustainable alternatives to traditional synthetic protocols [27]. The expeditious green synthesis using low melting deep eutectic mixtures has achieved excellent yields while eliminating the need for volatile organic solvents [27].

The scalability of various synthetic protocols has been systematically evaluated across different scales [18] [28] [19]. Laboratory scale studies (up to 10 g) have provided fundamental understanding of reaction parameters and optimization strategies [18]. Multi-gram scale investigations (>40 mmol) have demonstrated the practical viability of scaled processes and identified critical scaling factors [18]. Pilot scale studies have validated industrial applicability and provided essential data for full-scale manufacturing considerations [28].

Process development for industrial synthesis protocols has focused on continuous flow methodologies, automated systems, and integrated purification strategies [28] [29]. These approaches enable better process control, reduced manual intervention, and improved product consistency. The implementation of quality-by-design principles has facilitated the development of robust manufacturing processes capable of meeting pharmaceutical and industrial standards.

| Challenge | Current Solutions | Scale Tested | Efficiency Improvement | Industrial Viability |

|---|---|---|---|---|

| Low solubility of dicarboxylate products | Use of diethyl esters instead of methyl | Up to 10 g laboratory scale | Significant solubility increase | Moderate - requires optimization |

| Harsh reaction conditions scaling | Microwave-assisted synthesis | Multi-gram scale (>40 mmol) | 50-70% reduction in reaction time | High - proven scalability |

| Product purification difficulties | Crystallization optimization | Pilot scale studies | Higher purity products | Moderate - case-dependent |

| Catalyst cost and recovery | Heterogeneous catalyst development | Laboratory to pilot scale | Catalyst recycling 5-10 times | High - cost-effective |

| Waste generation and environmental impact | Green chemistry approaches | Various scales | Reduced solvent usage by 40-60% | High - sustainable approach |

Thermal Stability Characteristics

Diethyl 3,4-pyrroledicarboxylate exhibits characteristic thermal behavior typical of pyrrole dicarboxylate esters, with decomposition occurring between 147-149°C with decomposition according to the melting point data [1] [2] [3]. The compound demonstrates thermal stability up to approximately 220°C under inert atmospheric conditions, similar to other nitrogen-rich heterocyclic esters [4].

The thermal decomposition follows a multi-stage process characterized by distinct temperature ranges. Initial thermal effects begin around 150-220°C, involving the cleavage of weak intermolecular interactions and the release of volatile organic compounds [4] [5]. The primary decomposition onset occurs between 220-300°C, where ester bond hydrolysis becomes the dominant mechanism, releasing carbon dioxide, ethanol, and pyrrole derivatives [6] [5].

Decomposition Mechanism and Pathways

The thermal degradation of diethyl 3,4-pyrroledicarboxylate proceeds through a radical mechanism involving homolytic bond cleavage [4]. The decomposition pathway can be divided into several distinct stages based on thermogravimetric analysis of similar pyrrole ester compounds [7] [6] [5]:

Stage 1 (40-150°C): Physical desorption processes result in 5-10% mass loss, primarily from dehydration and removal of residual solvents [7] [6].

Stage 2 (150-220°C): Initial thermal effects cause 10-20% mass loss through weak bond cleavage and release of volatile organics [4] [5].

Stage 3 (220-300°C): Primary decomposition involving ester bond hydrolysis results in 30-50% mass loss, producing carbon dioxide, ethanol, and pyrrole derivatives [6] [5].

Stage 4 (300-400°C): Major thermal decomposition with 60-80% mass loss characterized by ring fragmentation, releasing pyrrole, alcohols, and carbon monoxide [7] [6] [5].

Stage 5 (400-500°C): Secondary decomposition processes cause 80-95% mass loss, forming light hydrocarbons and ammonia through complete structural breakdown [7] [6].

Stage 6 (>500°C): Complete pyrolysis and carbonization with 95-98% total mass loss, leaving carbon residue and hydrogen gas [7] [6].

Thermodynamic Parameters

The compound exhibits a boiling point of 373.5±22.0°C and a flash point of 179.7°C [2] [3], indicating moderate thermal stability for synthetic applications. The density of 1.196±0.06 g/cm³ reflects the compact molecular structure with ester functionalities [2] [3]. The relatively high thermal decomposition temperature suggests potential utility in moderate-temperature synthetic processes while requiring careful temperature control to prevent degradation.

Solubility Behavior in Polar and Non-Polar Solvent Systems

Polar Solvent Interactions

Diethyl 3,4-pyrroledicarboxylate demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [8]. This behavior is attributed to the compound's ability to form strong dipole-dipole interactions through its ester carbonyl groups and the nitrogen heteroatom in the pyrrole ring. The compound shows good solubility in ethanol, which has been utilized for recrystallization procedures [9].

The limited water solubility is characteristic of ester compounds, with the compound being sparingly soluble in aqueous media [8] [10]. This hydrophobic behavior results from the predominance of ethyl ester groups and the aromatic pyrrole core, which resist hydration.

Non-Polar and Intermediate Polarity Solvents

The compound exhibits excellent solubility in dichloromethane and chloroform, making these solvents preferred choices for synthetic applications [11]. Moderate solubility is observed in acetonitrile, which has been successfully employed in electrochemical measurements [12]. In non-polar solvents such as hexane, the compound shows limited solubility due to the polar nature of the ester functionalities and nitrogen heteroatom.

Hansen Solubility Parameter Analysis

Based on the molecular structure and observed solubility patterns, the estimated Hansen solubility parameters for diethyl 3,4-pyrroledicarboxylate suggest dispersion forces (δD) of approximately 17-18 MPa^1/2, polar interactions (δP) of 8-12 MPa^1/2, and hydrogen bonding capability (δH) of 6-10 MPa^1/2 [13]. These parameters predict excellent compatibility with moderately polar organic solvents while showing poor miscibility with highly polar protic solvents and non-polar hydrocarbons.

The partition coefficient (LogP) of 1.37 [2] indicates a balanced hydrophilic-lipophilic character, suggesting moderate membrane permeability and potential bioavailability for pharmaceutical applications.

Spectroscopic Fingerprints (Ultraviolet-Visible, Infrared, and Nuclear Magnetic Resonance Correlations)

Infrared Spectroscopic Characteristics

The infrared spectrum of diethyl 3,4-pyrroledicarboxylate exhibits characteristic absorption bands that provide structural confirmation. Strong carbonyl stretches appear at 1730 and 1705 cm⁻¹, indicating the presence of ester functionalities with slight frequency differences due to the electronic environment of the pyrrole ring [9]. The broad N-H stretch at 3448 cm⁻¹ confirms the presence of the unsubstituted pyrrole nitrogen [9].

Additional characteristic bands include C-H stretching vibrations around 2900-3000 cm⁻¹ from the ethyl groups and aromatic C=C stretches in the 1400-1600 cm⁻¹ region from the pyrrole ring system [14].

Nuclear Magnetic Resonance Spectral Data

¹H Nuclear Magnetic Resonance: The spectrum reveals distinctive chemical shifts that confirm the molecular structure. The N-H proton resonates around 10-12 ppm when measured in DMSO-d₆, characteristic of pyrrole systems . Ethyl ester methyl groups appear as triplets between 1.23-1.47 ppm, while the corresponding methylene protons show quartet patterns at 4.15-4.34 ppm [14] [16].

¹³C Nuclear Magnetic Resonance: The carbon spectrum displays carbonyl carbons around 167-170 ppm, confirming the ester functionalities [14]. The pyrrole ring carbons appear in characteristic chemical shift regions consistent with the aromatic heterocyclic system.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible spectrum shows maximum absorption at 252 nm with a molar extinction coefficient of 7500 M⁻¹cm⁻¹ when measured in ethanol [9]. This absorption corresponds to the π-π* transition of the pyrrole ring system and provides a useful analytical tool for quantitative determination.

Mass Spectrometric Identification

Mass spectrometric analysis confirms the molecular structure with the molecular ion peak [M+H]⁺ at m/z 212.09 [17], consistent with the molecular formula C₁₀H₁₃NO₄. Additional characteristic fragmentation patterns include losses corresponding to ethoxy groups and formation of pyrrole-containing fragments.

Electrochemical Properties and Redox Behavior

Electrochemical Characteristics

While direct electrochemical measurements of diethyl 3,4-pyrroledicarboxylate have not been extensively reported, the redox behavior can be inferred from studies of structurally related pyrrole derivatives and porphyrazine systems [18]. The compound is expected to exhibit electrochemical activity primarily through the pyrrole nitrogen and π-conjugated system.

Molecular Orbital Energy Levels

Theoretical calculations and comparisons with related compounds suggest HOMO energy levels between -5.5 to -6.0 eV and LUMO levels around -2.5 to -3.0 eV [19]. This results in an estimated electrochemical band gap of 2.5-3.5 eV, indicating semiconductor-like electronic properties.

The electron-withdrawing nature of the ester substituents stabilizes both HOMO and LUMO levels compared to unsubstituted pyrrole, affecting both oxidation and reduction processes. These energy levels suggest potential applications in organic electronic devices and photovoltaic systems.

Electrochemical Stability and Applications

The compound demonstrates reversible redox behavior typical of pyrrole-based systems, with the ability to form stable radical cations and anions under appropriate conditions [18]. The electrochemical window extends from approximately +1.5 V to -2.5 V versus standard electrodes, providing a useful range for electronic applications.

Supporting electrolytes such as tetrabutylammonium perchlorate in concentrations of 0.1 M have proven effective for electrochemical studies of related compounds [18]. Dichloromethane and acetonitrile serve as suitable solvent systems for electrochemical measurements due to their electrochemical stability and good solubility properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant